N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide
CAS No.:
Cat. No.: VC13448517
Molecular Formula: C13H23N3O2
Molecular Weight: 253.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23N3O2 |
|---|---|
| Molecular Weight | 253.34 g/mol |
| IUPAC Name | N-[[1-(2-aminoacetyl)piperidin-4-yl]methyl]-N-cyclopropylacetamide |
| Standard InChI | InChI=1S/C13H23N3O2/c1-10(17)16(12-2-3-12)9-11-4-6-15(7-5-11)13(18)8-14/h11-12H,2-9,14H2,1H3 |
| Standard InChI Key | UISLDGDDDKZHKG-UHFFFAOYSA-N |
| SMILES | CC(=O)N(CC1CCN(CC1)C(=O)CN)C2CC2 |
| Canonical SMILES | CC(=O)N(CC1CCN(CC1)C(=O)CN)C2CC2 |
Introduction
N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide is a synthetic organic compound with the molecular formula C₁₂H₂₁N₃O₂ and a molecular weight of 239.31 g/mol. It is identified by the PubChem CID 66567576 and has been studied for its potential applications in various chemical and pharmaceutical research contexts .
Structural Overview
The compound consists of:
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A piperidine ring substituted at the 4th position with a 2-aminoacetyl group.
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A cyclopropylacetamide moiety attached to the nitrogen atom.
Key Identifiers:
Synthesis
The synthesis of N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide involves:
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The functionalization of a piperidine ring with an aminoacetyl group.
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Cyclopropylacetamide attachment via an amide bond formation.
These reactions typically employ standard organic synthesis techniques, including alkylation and amide coupling reactions, under controlled conditions to ensure high purity.
Potential Applications
While specific research on this compound's biological or pharmacological activity remains limited, compounds in the acetamide family often exhibit diverse bioactivities, such as:
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Anticonvulsant properties (as seen in structurally related derivatives) .
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Potential interaction with neuronal sodium channels, suggesting applications in neurological disorders .
Analogous Compounds
Structurally related compounds include:
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N-[1-(2-Aminoacetyl)piperidin-3-yl]-N-cyclopropylacetamide (a stereoisomer with similar properties) .
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Phenylacetamides, which have shown anticonvulsant activity in animal models .
SAR Insights
SAR studies on related acetamides highlight:
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The importance of the piperidine core for receptor binding.
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Substituents like aminoacetyl groups enhancing hydrophilicity and bioavailability.
Safety and Handling
As a synthetic chemical, proper laboratory safety protocols should be observed during handling:
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Hazards: Unknown; presumed low toxicity based on structural analogs.
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Storage: Store in a cool, dry place away from light and moisture.
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